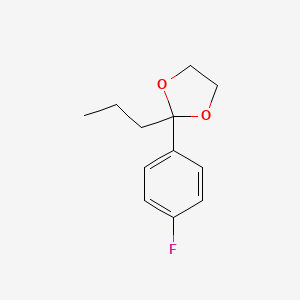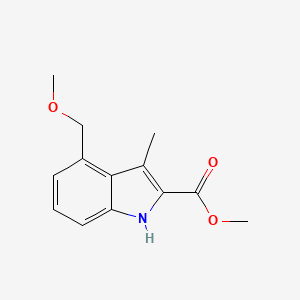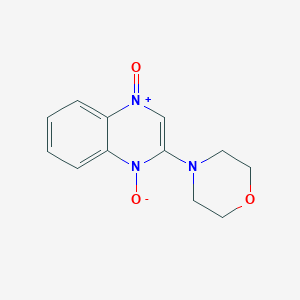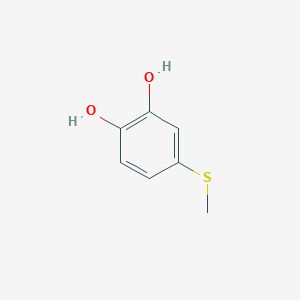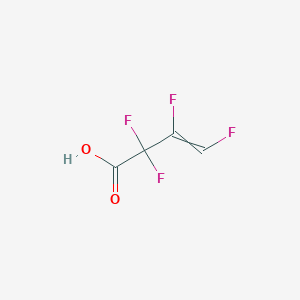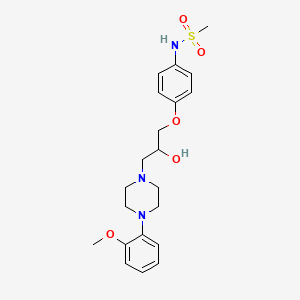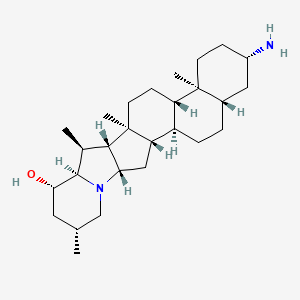
Morpholine, 4-(1-cyclohexylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(1-cyclohexylethenyl)-, also known as 4-(1-cyclohexen-1-yl)morpholine, is an organic compound with the molecular formula C10H17NO. It is a derivative of morpholine, featuring a cyclohexene ring attached to the nitrogen atom of the morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-cyclohexylethenyl)- typically involves the reaction of cyclohexanone with morpholine in the presence of an acid catalyst. One common method includes heating a mixture of cyclohexanone, morpholine, and p-toluenesulfonic acid in toluene under reflux conditions. The reaction proceeds with the removal of water to form the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the use of continuous flow reactors and catalysts to optimize yield and efficiency. For example, the use of a photocatalytic coupling of silicon amine reagents and aldehydes under continuous flow conditions has been reported to produce substituted morpholines .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(1-cyclohexylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce more saturated morpholine derivatives .
Applications De Recherche Scientifique
Morpholine, 4-(1-cyclohexylethenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Morpholine, 4-(1-cyclohexylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, morpholine, is a simpler structure without the cyclohexene ring.
N-Methylmorpholine: A derivative where the nitrogen atom is methylated.
Thiomorpholine: A sulfur-containing analog of morpholine.
Uniqueness
Morpholine, 4-(1-cyclohexylethenyl)- is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
65193-91-1 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
4-(1-cyclohexylethenyl)morpholine |
InChI |
InChI=1S/C12H21NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h12H,1-10H2 |
Clé InChI |
SUXPJBLQVQVEOR-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1CCCCC1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
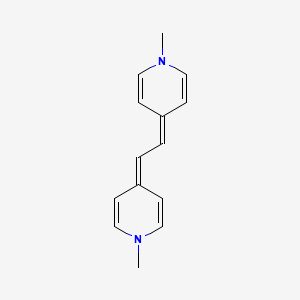
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)

